Chondropsin A is a polyketide-derived compound isolated from marine sponges, particularly noted for its unique structural features and potential biological activities. This compound belongs to a class of macrolide lactams, which are characterized by their cyclic structure containing a lactam ring and various functional groups that contribute to their biological properties. The interest in Chondropsin A stems from its promising applications in pharmacology, particularly in the field of cancer treatment.
Chondropsin A has been primarily extracted from marine sponges, specifically those belonging to the genus Chondropsis. These sponges are known for their rich chemical diversity, producing a variety of bioactive compounds that have garnered attention for their therapeutic potentials. The isolation of Chondropsin A was achieved through various chromatographic techniques, which allowed researchers to purify the compound from complex mixtures found in sponge extracts.
Chondropsin A is classified under macrolide lactams, a subgroup of polyketides. Polyketides are secondary metabolites produced by microorganisms and plants, which often exhibit significant antimicrobial, antifungal, and anticancer activities. The structural classification of Chondropsin A places it among the macrolide antibiotics, which are characterized by their large lactone rings.
The synthesis of Chondropsin A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves harvesting marine sponges and employing solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC).
For synthetic approaches, researchers utilize methods such as:
The total synthesis of Chondropsin A generally requires multiple steps involving carbon-carbon bond formation and functional group transformations. Key reactions may include:
The molecular structure of Chondropsin A features a complex arrangement typical of macrolides, including:
The molecular formula of Chondropsin A is C₁₅H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific arrangement and stereochemistry of these atoms are crucial for its biological activity.
Chondropsin A can undergo several chemical reactions that affect its stability and reactivity:
Understanding these reactions is essential for developing methods to stabilize Chondropsin A during storage and application in therapeutic contexts. Reaction conditions such as pH, temperature, and the presence of catalysts play significant roles in determining the outcomes.
The mechanism of action for Chondropsin A involves interactions at the cellular level that may lead to apoptosis (programmed cell death) in cancer cells. It is hypothesized that Chondropsin A disrupts cellular processes by:
Research has shown that Chondropsin A exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the precise molecular targets affected by this compound.
Chondropsin A is typically described as a white to off-white solid with moderate solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO). Its melting point and boiling point are yet to be clearly defined but are expected to fall within typical ranges for similar macrolide compounds.
The stability of Chondropsin A can be influenced by environmental factors such as light exposure and temperature. Its reactivity profile indicates potential for modification through various chemical reactions which can be exploited for further drug development.
Chondropsin A shows promise for several scientific uses:
Chondropsin A was first isolated from marine sponges belonging to the genus Chondropsis (family Chondropsidae, order Poecilosclerida, class Demospongiae) [4]. Subsequent research identified structurally related chondropsins in sponges of the genus Ircinia (family Irciniidae, order Dictyoceratida, class Demospongiae), including Ircinia ramosa from Australian waters and an unspecified Ircinia species from Philippine collections [2] [7]. The order Dictyoceratida is particularly noteworthy as a prolific source of bioactive metabolites, accounting for approximately 21.5% (595 out of 2,762) of all new sponge-derived compounds reported between 2009–2018 [6]. The taxonomic distribution of chondropsin-producing sponges across two different orders (Poecilosclerida and Dictyoceratida) suggests either convergent evolution in chemical defense strategies or potential microbial symbionts as biosynthetic sources. Specimens yielding chondropsins were typically collected from tropical and subtropical marine environments, with voucher samples meticulously preserved at institutions like the Smithsonian Institution (e.g., voucher # Q66C262 for Ircinia ramosa) to maintain taxonomic integrity [2].
Table 1: Taxonomic Classification of Chondropsin A-Producing Sponges | Sponge Genus | Family | Order | Class | Representative Species | Collection Sites | Voucher References | |------------------|------------|-----------|-----------|----------------------------|----------------------|-------------------------| | Chondropsis | Chondropsidae | Poecilosclerida | Demospongiae | Chondropsis sp. | Not specified | Not provided | | Ircinia | Irciniidae | Dictyoceratida | Demospongiae | Ircinia ramosa | Australia | Q66C262 | | Ircinia | Irciniidae | Dictyoceratida | Demospongiae | Ircinia sp. | Philippines | 0CDN3139 |
The isolation journey of chondropsin-class metabolites began with the discovery of chondropsins A and B as potent cytotoxic constituents from an aqueous extract of a Chondropsis sp. sponge [4]. Initial structural characterization revealed chondropsin A as a polyketide-derived 35-membered macrolide lactam featuring unprecedented structural complexity [4]. In 2001, two additional analogues—73-deoxychondropsin A (from Ircinia ramosa) and chondropsin C (from Philippine Ircinia sp.)—were isolated and characterized through spectral analysis (NMR, MS) [2] [7]. The structural assignment of chondropsin D (a 37-membered-ring macrolide lactam from Chondropsis sp.) followed shortly after, with its identification as a minor constituent in the original chondropsin-producing sponge [4]. A critical breakthrough in structural confirmation came from base-catalyzed intramolecular transesterification experiments, demonstrating that chondropsin A could be chemically converted into chondropsin D, thereby establishing their structural interrelationship [4]. This conversion was further validated through methylation experiments, where methylated chondropsin A rearranged to form methylated chondropsin D analogues [4]. These experiments confirmed the structural plasticity within the chondropsin family and provided insights into their biosynthetic relationships.
Chondropsin A belongs to an expanding class of macrolide lactams characterized by large polyketide-derived rings (33–37 members) and significant antitumor activity [3] [5]. This class currently includes at least six chondropsins (A–D) and structurally related compounds like poecillastrin A [3] [5]. Phylogenetically, chondropsins share a common mechanism of action with other sponge-derived macrolides—specifically, the selective inhibition of vacuolar H⁺-ATPases (V-ATPases)—yet exhibit distinct biological specificity profiles. Mechanistic studies established chondropsins as inhibitors of V-ATPases, with half-maximal inhibition (IC₅₀) values ranging from 0.04–0.7 μM against fungal V-ATPases (e.g., Neurospora crassa) and 0.4 to >10 μM against mammalian V-ATPases (e.g., bovine chromaffin granules) [3] [5]. This differential inhibition profile positions chondropsins phylogenetically between two other major macrolide classes:
Table 2: Phylogenetic Classification of Chondropsin A Among V-ATPase Inhibitors | Macrolide Class | Representative Compounds | Ring Size | V-ATPase Inhibition Specificity | Potency Range (IC₅₀/Ki) | |---------------------|-------------------------------|---------------|--------------------------------------|-------------------------------| | Chondropsins | Chondropsin A, Poecillastrin A | 33–37 members | Preferential inhibition of fungal V-ATPases | 0.04–0.7 μM (fungal) | | Bafilomycins | Bafilomycin A1, Concanamycin A | 16–18 members | All eukaryotic V-ATPases | <10 nM | | Salicylihalamides | Salicylihalamide A, Lobatamide | 12–14 members | Mammalian V-ATPases only | <10 nM |
The chondropsin class exhibits a tumor cell growth inhibitory fingerprint in the NCI’s 60-cell line screen that is essentially indistinguishable from other V-ATPase inhibitors, confirming their shared biological target despite structural divergence [3] [5]. Mutational studies on Neurospora crassa V-ATPase revealed that mutations affecting bafilomycin binding (e.g., in subunit c) also subtly altered chondropsin affinity, suggesting overlapping binding sites or similar inhibition mechanisms [5]. Within the broader context of sponge chemistry, chondropsins contribute to the remarkable dominance of macrolides as antitumor agents—97.5% of all bioactive sponge-derived macrolides reported between 2009–2018 demonstrated cytotoxic activity [6]. Their structural complexity and target specificity underscore their phylogenetic significance as specialized chemical defenses in marine sponges.
Table 3: Chondropsin-Class Metabolites and Their Characteristics | Compound | Source Sponge | Ring Size | Key Structural Features | Discovery Year | |--------------|-------------------|---------------|----------------------------|--------------------| | Chondropsin A | Chondropsis sp. | 35-membered | Parent macrolide lactam | ~2000 | | Chondropsin B | Chondropsis sp. | Not specified | Analogous to Chondropsin A | ~2000 | | 73-Deoxychondropsin A | Ircinia ramosa | Not specified | Deoxy variant at C-73 | 2001 | | Chondropsin C | Ircinia sp. | Not specified | Structural variant | 2001 | | Chondropsin D | Chondropsis sp. | 37-membered | Expanded ring transesterification product | 2001 | | Poecillastrin A | Poecillastra sp. | 33-membered | Related macrolide lactam | Pre-2003 |
Compound Names Mentioned: Chondropsin A, Chondropsin B, Chondropsin C, Chondropsin D, 73-Deoxychondropsin A, Poecillastrin A, Bafilomycin A1, Concanamycin A, Salicylihalamide A, Lobatamide.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7